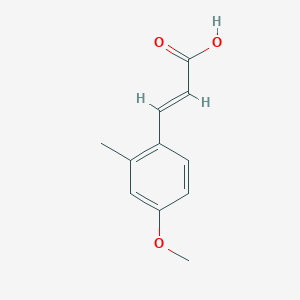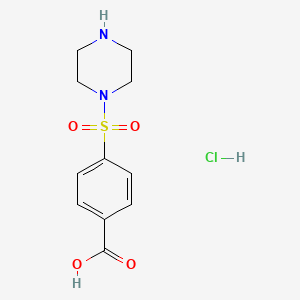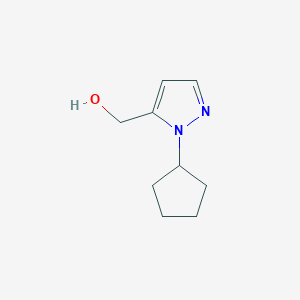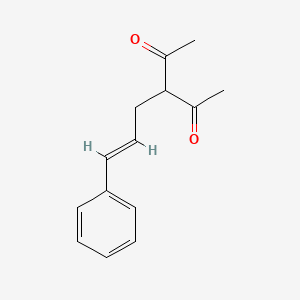
(E)-3-(4-Methoxy-2-methylphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-(4-Methoxy-2-methylphenyl)acrylic acid” is a chemical compound with the molecular formula C11H12O3 . It is offered by various chemical suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H12O3 . Its molecular weight is 192.21118 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. For detailed information, please refer to its Material Safety Data Sheet (MSDS) or consult a reliable chemistry database .Aplicaciones Científicas De Investigación
Biological Activity and Antioxidant Properties
(E)-3-(4-Methoxy-2-methylphenyl)acrylic acid and its derivatives exhibit notable biological activities. For instance, certain derivatives, such as methoxymethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, have been found to show scavenging free-radical and antioxidant activity. These compounds have demonstrated moderate scavenging free-radical activity and inhibition of lipid peroxidation, alongside significant inhibition of cell growth in various tumor cell lines, pointing to their potential in cancer research and therapy (Obregón-Mendoza et al., 2018).
Synthesis and Structural Characterization
The synthesis and separation of isomers of this compound have been a subject of interest in research. Studies have reported the successful synthesis, separation, and structural characterization of E and Z isomers of similar compounds, enhancing the understanding of their chemical properties (Chenna et al., 2008).
α-Glucosidase Inhibition Activity
Some derivatives of this compound, like 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, have shown higher α-glucosidase inhibition activity than standard drugs like acarbose. This suggests potential applications in the management of conditions like diabetes, where α-glucosidase inhibitors are relevant (Santoso et al., 2022).
Corrosion Inhibition
Research has also explored the use of derivatives of this compound in corrosion inhibition. These compounds have shown effectiveness as corrosion inhibitors for metals, a crucial application in industrial processes (Abu-Rayyan et al., 2022).
Safety and Hazards
Direcciones Futuras
The future directions or potential applications of “(E)-3-(4-Methoxy-2-methylphenyl)acrylic acid” are not specified in the search results. Its use is primarily in research contexts .
Relevant Papers The search results do not provide specific references to papers related to “this compound”. For a comprehensive review of the literature, please conduct a search in a scientific database using the compound’s name or CAS number (100606-34-6) .
Propiedades
IUPAC Name |
(E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNASBISFFIKCQ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B2462658.png)



![[2-(2-Ethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2462663.png)


![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2462668.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B2462669.png)
![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2462677.png)
![8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462681.png)